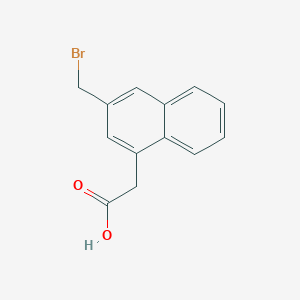

2-(Bromomethyl)naphthalene-4-acetic acid

Descripción

Significance of the Naphthalene (B1677914) Scaffold in Chemical Synthesis and Materials Science

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in the synthesis of a diverse array of organic compounds. rasayanjournal.co.in Its rigid and planar structure, coupled with its aromaticity, imparts unique photophysical and electronic properties to molecules containing this moiety. This has led to the extensive use of naphthalene derivatives in the development of dyes, fluorescent probes, and organic electronic materials. dergipark.org.tr Furthermore, the naphthalene core is a prevalent feature in many pharmaceutical agents and natural products, highlighting its importance in medicinal chemistry. mdpi.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of its steric and electronic properties, making it an attractive scaffold for creating targeted molecular frameworks. mdpi.com

Role of Bromomethyl and Carboxylic Acid Moieties as Versatile Synthetic Handles

The synthetic utility of a scaffold is greatly enhanced by the presence of reactive functional groups. In 2-(Bromomethyl)naphthalene-4-acetic acid, the bromomethyl and carboxylic acid groups serve as highly versatile synthetic handles.

The bromomethyl group (-CH₂Br) is a potent electrophile, making it an excellent precursor for a variety of nucleophilic substitution reactions. This functionality allows for the introduction of a wide range of substituents, including amines, alcohols, thiols, and carbon nucleophiles. The benzylic position of the bromine atom in a bromomethylnaphthalene derivative enhances its reactivity, facilitating reactions such as the formation of ethers, esters, and carbon-carbon bonds. tandfonline.com This reactivity is crucial for the construction of more complex molecular architectures. mpg.de

The carboxylic acid group (-COOH) is another key functional group in organic synthesis. It can be converted into a wide range of other functionalities, including esters, amides, acid chlorides, and anhydrides. chemistrytalk.orglibretexts.org These transformations are fundamental in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. youtube.com The presence of a carboxylic acid on the naphthalene ring also allows for the modulation of a molecule's solubility and acidity, and it can participate in hydrogen bonding, influencing the supramolecular assembly of the compound.

Rationale for Investigating this compound: A Molecular Architecture for Advanced Synthetic Applications

The specific substitution pattern of this compound, with a bromomethyl group at the 2-position and an acetic acid group at the 4-position, presents a unique bifunctional platform for advanced synthetic applications. This arrangement allows for orthogonal chemical transformations, where one functional group can be selectively reacted while the other remains intact.

The distinct reactivity of the bromomethyl and carboxylic acid groups enables the stepwise or simultaneous introduction of different molecular fragments. For instance, the bromomethyl group could be used to attach the molecule to a polymer support or a biological macromolecule, while the carboxylic acid group could be used to couple with another molecule of interest. This bifunctionality makes this compound a promising building block for the synthesis of:

Complex Polymeric Materials: The molecule could serve as a monomer or a cross-linking agent in the production of functional polymers with tailored optical or mechanical properties.

Novel Pharmaceutical Scaffolds: The ability to introduce diverse substituents at two different positions on the naphthalene core could lead to the discovery of new drug candidates with specific biological targets.

Specialized Ligands for Catalysis: The functional groups could be modified to create ligands capable of coordinating with metal centers, leading to the development of new catalysts for organic transformations.

While specific research on this compound is not widely available in public literature, its molecular structure suggests significant potential as a versatile intermediate in various fields of chemical research and development.

Physicochemical Data of Related Naphthalene Derivatives

Specific experimental data for this compound is not readily found in current literature. However, the properties of related, well-characterized naphthalene derivatives can provide valuable insights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(Bromomethyl)naphthalene (B188764) | 939-26-4 | C₁₁H₉Br | 221.09 | 51-54 | 213 (at 100 mmHg) |

| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 2-Naphthoic acid | 93-09-4 | C₁₁H₈O₂ | 172.18 | 184-186 | 300 |

This table presents data for related compounds to provide a comparative context. Data for this compound is not available.

Propiedades

Fórmula molecular |

C13H11BrO2 |

|---|---|

Peso molecular |

279.13 g/mol |

Nombre IUPAC |

2-[3-(bromomethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H11BrO2/c14-8-9-5-10-3-1-2-4-12(10)11(6-9)7-13(15)16/h1-6H,7-8H2,(H,15,16) |

Clave InChI |

AIRRJGQEHDCYSE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)CBr |

Origen del producto |

United States |

Retrosynthetic Analysis of 2 Bromomethyl Naphthalene 4 Acetic Acid

Disconnection Strategies Targeting the Bromomethyl Group

A primary retrosynthetic disconnection involves breaking the carbon-bromine bond of the bromomethyl group. This approach identifies precursors that already contain the naphthalene-4-acetic acid framework, with subsequent functionalization at the 2-position methyl group.

Precursors Involving Methylnaphthalene Derivatives

The most direct precursor identified through this disconnection is 2-methylnaphthalene-4-acetic acid. This simplifies the synthesis to the challenge of introducing the acetic acid side chain onto a substituted naphthalene (B1677914) core, followed by a selective bromination of the methyl group. The synthesis of various methylnaphthalene acetic acid derivatives has been explored, often involving multi-step sequences. For instance, the synthesis of 2-(7-methylnaphthalen-1-yl)acetic acid can be achieved through methods like Friedel-Crafts acylation or direct alkylation of naphthalene derivatives. smolecule.com

| Precursor | Description |

| 2-Methylnaphthalene-4-acetic acid | A key intermediate where the acetic acid moiety is already in place, requiring subsequent bromination of the methyl group. |

| 2-Methylnaphthalene (B46627) | A more fundamental starting material, requiring the introduction of the acetic acid group at the 4-position prior to bromination. |

Halogenation Approaches

With 2-methylnaphthalene-4-acetic acid as the key intermediate, the final step is the selective halogenation of the benzylic methyl group. Free-radical bromination is a standard method for this transformation. Photobromination using molecular bromine (Br₂) can yield side-chain substituted products almost exclusively, with minimal ring substitution. acs.org Another common reagent for this purpose is N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN (azobisisobutyronitrile) or light, to achieve selective benzylic bromination. The reaction conditions must be carefully controlled to prevent over-bromination or unwanted side reactions on the naphthalene ring or with the carboxylic acid group.

Studies on the photobromination of methylnaphthalenes have shown that the presence of other substituents on the naphthalene ring can influence the rate of bromination. acs.org This highlights the importance of considering the electronic and steric effects of the acetic acid group on the reactivity of the methyl group at the 2-position.

Disconnection Strategies Targeting the Acetic Acid Moiety

An alternative retrosynthetic approach focuses on disconnecting the acetic acid side chain. This strategy envisions building the C-4 substituent onto a pre-existing 2-(bromomethyl)naphthalene (B188764) core or a precursor that can be readily converted to it.

Precursors Involving Naphthalene Carboxylic Acid Derivatives

This pathway involves the homologation of a naphthalene carboxylic acid derivative, specifically 2-(bromomethyl)naphthalene-4-carboxylic acid. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This sequence would involve converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and finally, a Wolff rearrangement in the presence of a nucleophile (like water, to form the acid) to yield the desired acetic acid derivative.

Another potential precursor is 2-(bromomethyl)-4-acetylnaphthalene. The haloform reaction could then be employed to convert the acetyl group into a carboxylic acid, effectively shortening the side chain by one carbon while simultaneously introducing the desired functionality.

| Precursor | Synthetic Transformation |

| 2-(Bromomethyl)naphthalene-4-carboxylic acid | Arndt-Eistert homologation to extend the carbon chain by one methylene (B1212753) unit. |

| 2-(Bromomethyl)-4-acetylnaphthalene | Haloform reaction to convert the methyl ketone into a carboxylic acid. |

Carbonylative or Carboxylative Transformations

More modern approaches could involve transition-metal-catalyzed carbonylative or carboxylative reactions. For example, a precursor such as 4-bromo-2-(bromomethyl)naphthalene could potentially undergo a palladium-catalyzed carbonylation reaction with carbon monoxide and a suitable nucleophile to introduce the acetic acid ester moiety, which can then be hydrolyzed.

Direct carboxylation of a suitable naphthalene precursor at the 4-position is another possibility. While challenging, methods for the direct carboxylation of aromatic compounds are an active area of research.

Orthogonal Functionalization Considerations for Dual Reactivity

The presence of two reactive functional groups, the bromomethyl group (an electrophile and a precursor to radicals) and the carboxylic acid (a nucleophile and an acid), necessitates careful consideration of their compatibility throughout the synthetic sequence. This is known as orthogonal functionalization, where one functional group can be reacted selectively in the presence of the other. nih.gov

For instance, if the bromination of the methyl group is performed at a late stage, the carboxylic acid may need to be protected, for example, as an ester, to prevent interference with the radical bromination reaction or potential acid-base side reactions. Conversely, if the acetic acid side chain is constructed on a molecule already containing the bromomethyl group, the reaction conditions must be chosen to avoid nucleophilic substitution of the bromide by reagents or intermediates.

The development of synthetic routes that allow for the selective modification of either functional group is crucial for the use of 2-(bromomethyl)naphthalene-4-acetic acid as a versatile building block in the synthesis of more complex molecules. nih.gov The ability to selectively functionalize different positions on the naphthalene core is an area of ongoing research, with methods like transition-metal-catalyzed C-H functionalization offering new possibilities for creating diverse naphthalene derivatives. researchgate.netrsc.org

Synthetic Methodologies for 2 Bromomethyl Naphthalene 4 Acetic Acid

Approaches to Introduce the Bromomethyl Group onto Naphthalene-4-acetic acid

A primary strategy for synthesizing the target compound involves the initial presence of a methyl group on the naphthalene (B1677914) ring, which is subsequently brominated.

Radical Bromination Techniques (e.g., using N-Bromosuccinimide)

Radical bromination is a common method for converting a methyl group on an aromatic ring to a bromomethyl group. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic system. masterorganicchemistry.comyoutube.com The reaction is typically initiated by light or a radical initiator like azo-bis-isobutyronitrile (AIBN). prepchem.com

The Wohl-Ziegler reaction specifically describes the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator. masterorganicchemistry.com This method is advantageous because it avoids the use of elemental bromine, which can lead to unwanted side reactions with the double bonds of the naphthalene ring. masterorganicchemistry.com The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group to form a benzylic radical, which subsequently reacts with a molecule of NBS to yield the desired bromomethyl product and a succinimidyl radical.

A typical procedure involves dissolving the methyl-substituted naphthalene precursor in a suitable solvent like carbon tetrachloride, followed by the addition of NBS and a catalytic amount of AIBN. prepchem.com The mixture is then heated to initiate the reaction. prepchem.com The completion of the reaction is often indicated by the consumption of the denser NBS and the appearance of succinimide, which is less dense and floats. prepchem.com Yields for the bromination of 2-methylnaphthalene (B46627) to 2-(bromomethyl)naphthalene (B188764) using this method have been reported to be around 60-86%. prepchem.comprepchem.com

| Reagent/Condition | Purpose | Typical Values/Examples |

| Starting Material | Substrate for bromination | 2-Methylnaphthalene |

| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |

| Radical Initiator | Initiates the radical chain reaction | Azo-bis-isobutyronitrile (AIBN) |

| Solvent | Dissolves reactants | Carbon tetrachloride |

| Product | Desired brominated compound | 2-(Bromomethyl)naphthalene |

| Reported Yield | Efficiency of the reaction | 60-86% prepchem.comprepchem.com |

Selective Bromination of Methyl-Substituted Naphthalenes

The regioselectivity of bromination on the naphthalene ring is a critical consideration. While radical bromination with NBS is selective for the benzylic position of a methyl group, electrophilic aromatic bromination can also occur, leading to substitution on the aromatic ring itself. rsc.org The conditions of the reaction, including the solvent and the presence or absence of a catalyst, can influence the outcome. For instance, the use of bromine over a montmorillonite (B579905) clay catalyst has been shown to result in the polybromination of naphthalene on the aromatic ring. cardiff.ac.uk

To ensure selective bromination of the methyl group, it is crucial to employ conditions that favor a radical pathway. This typically involves the use of non-polar solvents and a radical initiator, while avoiding Lewis acid catalysts that promote electrophilic aromatic substitution. masterorganicchemistry.com An electrochemical method for the side-chain bromination of 2-methylnaphthalene has also been reported, offering an alternative approach with high selectivity. researchgate.net This method achieved a 70-75% conversion of 2-methylnaphthalene with 92% selectivity for the desired 2-(bromomethyl)naphthalene. researchgate.net

Strategies for Introducing the Acetic Acid Side Chain onto 2-(Bromomethyl)naphthalene Precursors

Once the 2-(bromomethyl)naphthalene core is obtained, the next step is the introduction of the acetic acid side chain. Several synthetic strategies can be employed for this transformation.

Functionalization via Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation is a powerful method for introducing a carbonyl group, which can then be further elaborated to an acetic acid moiety. nih.gov This reaction typically involves the coupling of an organic halide, such as 2-(bromomethyl)naphthalene, with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. nih.govnih.gov

The process generally proceeds via an oxidative addition of the organic halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the resulting palladium-carbon bond. The final step is a reductive elimination that releases the carbonylated product and regenerates the active palladium(0) catalyst. diva-portal.org The choice of ligands for the palladium catalyst, such as Xantphos, can be crucial for achieving high efficiency and selectivity at atmospheric pressure. nih.gov This method allows for the direct synthesis of esters or amides, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

Organometallic Approaches (e.g., Grignard Reagents followed by Carboxylation)

A classic and versatile method for forming carbon-carbon bonds involves the use of organometallic reagents, such as Grignard reagents. masterorganicchemistry.com The Grignard reagent of 2-(bromomethyl)naphthalene can be prepared by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com This process inverts the polarity of the carbon atom attached to the bromine, making it nucleophilic. youtube.com

The resulting Grignard reagent can then be reacted with carbon dioxide (often in the form of dry ice) in a carboxylation reaction. masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a carboxylate salt. youtube.com Subsequent acidification with a dilute acid, such as H3O+, protonates the carboxylate to yield the desired carboxylic acid. youtube.com This mechanochemical approach has been shown to be effective for the carboxylation of organobromides. nih.gov

| Step | Reagents | Intermediate/Product |

| 1. Grignard Formation | 2-(Bromomethyl)naphthalene, Magnesium (Mg), Ether | 2-(Naphthalen-2-ylmethyl)magnesium bromide |

| 2. Carboxylation | Carbon Dioxide (CO2) | Naphthalene-2-ylacetate salt |

| 3. Acidification | Dilute Acid (e.g., H3O+) | 2-(Naphthalen-2-yl)acetic acid |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl Naphthalene 4 Acetic Acid

Reactions Involving the Bromomethyl Group

The bromomethyl group, being a primary benzylic halide, is susceptible to reactions that proceed via either S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The benzylic position can stabilize a carbocation intermediate, favoring S(_N)1 pathways, while being relatively unhindered for S(_N)2 attack.

Nucleophilic substitution reactions are a cornerstone of the chemical reactivity of 2-(Bromomethyl)naphthalene-4-acetic acid, allowing for the introduction of a wide array of functional groups.

Reactions with oxygen-centered nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), lead to the formation of ethers and esters, respectively. These reactions typically proceed via an S(_N)2 mechanism. For instance, treatment of a benzylic bromide with sodium methoxide in methanol results in the formation of the corresponding methyl ether. Similarly, reaction with a carboxylate salt like sodium acetate furnishes the acetate ester researchgate.netmnstate.edu.

With Alkoxides: The reaction with an alkoxide, such as sodium methoxide, would be expected to yield 2-(methoxymethyl)naphthalene-4-acetic acid.

With Carboxylates: Reaction with a carboxylate, such as sodium acetate, would likely produce 2-((acetyloxy)methyl)naphthalene-4-acetic acid.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)naphthalene-4-acetic acid | S(_N)2 |

| Carboxylate | Sodium Acetate (CH₃COONa) | 2-((Acetyloxy)methyl)naphthalene-4-acetic acid | S(_N)2 |

Note: The data in this table is illustrative and based on the general reactivity of benzylic bromides, as specific experimental data for this compound was not found in the searched literature.

Nitrogen-based nucleophiles readily react with benzylic bromides. Amines undergo alkylation to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. The reaction of benzylic bromides with sodium azide (B81097) is a common method for the synthesis of benzylic azides. For example, 2-(bromomethyl)naphthalene (B188764) reacts with sodium azide to form 2-(azidomethyl)naphthalene rsc.org.

With Amines: The reaction with a primary amine, for instance, would lead to the formation of a secondary amine, 2-(((alkyl)amino)methyl)naphthalene-4-acetic acid. However, polyalkylation is a common side reaction nist.gov.

With Azides: The use of sodium azide (NaN₃) is expected to produce 2-(azidomethyl)naphthalene-4-acetic acid, a versatile intermediate for the synthesis of triazoles and other nitrogen-containing heterocycles.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Amine | Methylamine (CH₃NH₂) | 2-(((Methyl)amino)methyl)naphthalene-4-acetic acid | S(_N)2 |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)naphthalene-4-acetic acid | S(_N)2 |

Note: The data in this table is illustrative and based on the general reactivity of benzylic bromides, as specific experimental data for this compound was not found in the searched literature.

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and readily displace the bromide from the benzylic position to form thioethers. For instance, the reaction of benzyl bromide with sodium hydrogen sulfide yields benzyl thiol researchgate.net. The alkylation of thiols with alkyl halides is a general and efficient method for the synthesis of sulfides ekb.eg.

With Thiols/Thiolates: Reaction with a thiol in the presence of a base, or with a pre-formed thiolate salt, would yield a thioether of the structure 2-((alkylthio)methyl)naphthalene-4-acetic acid.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Thiolate | Sodium ethanethiolate (NaSCH₂CH₃) | 2-((Ethylthio)methyl)naphthalene-4-acetic acid | S(_N)2 |

Note: The data in this table is illustrative and based on the general reactivity of benzylic bromides, as specific experimental data for this compound was not found in the searched literature.

Carbon-carbon bond formation can be achieved through the reaction of this compound with carbon-based nucleophiles.

With Enolates: Enolates derived from active methylene (B1212753) compounds, such as diethyl malonate or ethyl acetoacetate (B1235776), can be alkylated with benzylic bromides in the presence of a base. This reaction is a classic method for forming new carbon-carbon bonds researchgate.netshivajicollege.ac.in.

With Organometallics: Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles. However, their strong basicity can be problematic, potentially leading to deprotonation of the carboxylic acid group. If the carboxylic acid is protected, these reagents can be used to form a new C-C bond at the benzylic position mnstate.eduleah4sci.commasterorganicchemistry.com.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Enolate | Sodium diethyl malonate | Diethyl 2-((4-(carboxymethyl)naphthalen-2-yl)methyl)malonate | S(_N)2 |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | 2-(Phenethyl)naphthalene-4-acetic acid | S(_N)2-like |

Note: The data in this table is illustrative and based on the general reactivity of benzylic bromides, as specific experimental data for this compound was not found in the searched literature. The reaction with organometallics would require protection of the carboxylic acid group.

Under suitable basic conditions, this compound can undergo an elimination reaction to form an olefin. This type of reaction, specifically a dehydrobromination, typically follows an E2 (bimolecular elimination) mechanism, which is favored by strong, sterically hindered bases. The expected product would be 2-vinylnaphthalene-4-acetic acid. The synthesis of 2-vinylnaphthalene from other precursors has been reported, highlighting the interest in this structural motif researchgate.net.

| Base | Expected Product | Reaction Type |

| Potassium tert-butoxide (t-BuOK) | 2-Vinylnaphthalene-4-acetic acid | E2 |

Note: The data in this table is illustrative and based on the general principles of elimination reactions of benzylic halides, as specific experimental data for this compound was not found in the searched literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromomethyl group of this compound, being a benzylic halide, serves as a suitable electrophilic partner in several of these transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com While traditionally used for aryl and vinyl halides, the reaction has been extended to include benzylic halides. nih.gov

In the context of this compound, the benzylic C-Br bond can react with various aryl or vinyl boronic acids or their corresponding esters. This reaction provides a direct route to introduce diverse aryl or vinyl substituents at the methylene position, leading to the synthesis of diarylmethane or allyl-naphthalene derivatives, respectively. The reaction typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups, including the carboxylic acid present in the molecule. The reactivity order for halides in Suzuki couplings is generally I > Br > Cl.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction Scheme: Suzuki-Miyaura cross-coupling of this compound with an aryl boronic acid.

Table 1: Representative Examples of Suzuki-Miyaura Cross-Coupling Reactions Note: This table presents hypothetical yet chemically plausible examples based on established Suzuki-Miyaura reaction principles.

| Aryl Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 2-(Phenylmethyl)naphthalene-4-acetic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane | 2-((4-Methoxyphenyl)methyl)naphthalene-4-acetic acid |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | THF/H₂O | 2-((Thiophen-2-yl)methyl)naphthalene-4-acetic acid |

| Vinylboronic acid pinacol ester | Pd(PCy₃)₂Cl₂ (3%) | K₃PO₄ | 1,4-Dioxane | 2-(Allyl)naphthalene-4-acetic acid |

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions are palladium-catalyzed processes that form C-C bonds with alkenes and terminal alkynes, respectively.

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. Its application with benzylic halides is less common but feasible, leading to the formation of substituted alkene products.

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by both palladium and copper(I) and is carried out in the presence of a base, often an amine, which can also serve as the solvent. wikipedia.orgvinhuni.edu.vn The coupling of benzylic halides like this compound with terminal alkynes provides a direct pathway to synthesize 1,3-di-substituted propargyl-naphthalene derivatives. This transformation is valuable for constructing more complex molecular architectures. The reaction is known for its mild conditions and reliability. nih.govresearchgate.net

The general scheme for the Sonogashira coupling of this compound is as follows:

Reaction Scheme: Sonogashira coupling of this compound with a terminal alkyne.

Table 2: Potential Sonogashira Coupling Reactions and Products Note: This table presents hypothetical yet chemically plausible examples based on established Sonogashira reaction principles.

| Terminal Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (1%) | Triethylamine | THF | 2-(3-Phenylprop-2-yn-1-yl)naphthalene-4-acetic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (1.5%) | Diisopropylamine | Toluene | 2-(3-(Trimethylsilyl)prop-2-yn-1-yl)naphthalene-4-acetic acid |

| 1-Hexyne | Pd(OAc)₂ (2%) / XPhos (4%) | CuI (1%) | Cs₂CO₃ | Acetonitrile (B52724) | 2-(Non-2-yn-1-yl)naphthalene-4-acetic acid |

| Propargyl alcohol | PdCl₂(MeCN)₂ (3%) | CuI (2%) | Piperidine | DMF | 2-(4-Hydroxybut-2-yn-1-yl)naphthalene-4-acetic acid |

Radical Reactions and Reductive Pathways

The C-Br bond in the benzylic position of this compound is relatively weak, making it susceptible to homolytic cleavage to form a stabilized benzylic radical. This reactivity can be harnessed in various radical-mediated transformations. For instance, in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) and a suitable reagent such as tributyltin hydride, the bromomethyl group can undergo radical reduction to a methyl group.

Reductive pathways can also be achieved through non-radical methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can effectively cleave the C-Br bond, resulting in the formation of 2-methylnaphthalene-4-acetic acid. Another approach involves the use of chemical reducing agents like sodium borohydride in a polar solvent, which can achieve the same reductive dehalogenation. organic-chemistry.org

In environmental or microbiological contexts, naphthalene (B1677914) derivatives can undergo anaerobic degradation. nih.gov This process often begins with an initial carboxylation followed by the reduction of the aromatic ring system. researchgate.netnih.gov For instance, studies on naphthalene degradation show the formation of reduced 2-naphthoic acid derivatives, indicating a pathway involving the saturation of the aromatic core before ring cleavage. nih.govresearchgate.net

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functional group (-COOH) is a versatile handle for a wide range of derivatization reactions, primarily involving nucleophilic acyl substitution.

Esterification is one of the most fundamental reactions of carboxylic acids. The conversion of this compound to its corresponding esters can be accomplished through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by removing water as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive intermediate. For example, reaction with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters. Coupling agents used in amide synthesis can also be adapted for ester formation. organic-chemistry.org The synthesis of various ester derivatives allows for the modification of the compound's physical properties, such as solubility and volatility. medcraveonline.com

Table 3: Representative Esterification Reactions Note: This table presents hypothetical yet chemically plausible examples based on established esterification methods.

| Alcohol | Method | Catalyst/Reagent | Solvent | Expected Product (Ester) |

| Methanol | Fischer Esterification | H₂SO₄ (catalytic) | Methanol (excess) | Methyl 2-(bromomethyl)naphthalene-4-acetate |

| Ethanol | Fischer Esterification | TsOH (catalytic) | Toluene | Ethyl 2-(bromomethyl)naphthalene-4-acetate |

| Isopropanol | Acyl Chloride Formation | 1. (COCl)₂ 2. Isopropanol/Pyridine | 1. DCM 2. DCM | Isopropyl 2-(bromomethyl)naphthalene-4-acetate |

| Benzyl alcohol | Steglich Esterification | DCC, DMAP | Dichloromethane | Benzyl 2-(bromomethyl)naphthalene-4-acetate |

Amide Bond Formation

The formation of an amide bond by reacting the carboxylic acid group of this compound with a primary or secondary amine is a crucial transformation for synthesizing a wide range of derivatives. mdpi.com Due to the low reactivity of carboxylic acids directly with amines, the reaction typically requires high temperatures to drive off water, which can be incompatible with sensitive substrates.

A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. ucl.ac.uk Reagents such as carbodiimides, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Other activating agents include phosphonium salts (e.g., BOP reagent) and uronium salts (e.g., HATU). ucl.ac.uk Boric acid has also been explored as a green and inexpensive catalyst for direct amidation. orgsyn.org These methods allow for the formation of amide bonds under mild conditions, preserving the integrity of the bromomethyl group for subsequent modifications.

Table 4: Representative Amide Bond Formation Reactions Note: This table presents hypothetical yet chemically plausible examples based on established amidation methods.

| Amine | Coupling Reagent | Additive | Solvent | Expected Product (Amide) |

| Aniline | EDC | HOBt | DMF | N-phenyl-2-(2-(bromomethyl)naphthalen-4-yl)acetamide |

| Diethylamine | HATU | DIPEA | Acetonitrile | N,N-diethyl-2-(2-(bromomethyl)naphthalen-4-yl)acetamide |

| Glycine methyl ester | DCC | DMAP | Dichloromethane | Methyl 2-((2-(2-(bromomethyl)naphthalen-4-yl)acetyl)amino)acetate |

| Morpholine | T3P | Pyridine | Ethyl Acetate | 4-(2-(2-(bromomethyl)naphthalen-4-yl)acetyl)morpholine |

Reduction to Alcohol or Aldehyde Functionalities

The reduction of this compound presents a significant chemoselectivity challenge due to the presence of two reducible functional groups: the carboxylic acid and the bromomethyl group. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via an aldehyde intermediate, which is rapidly reduced further to the alcohol. It is generally not possible to stop the reduction at the aldehyde stage using powerful hydrides like LiAlH₄.

Conversely, the bromomethyl group is susceptible to reduction to a methyl group, a process known as hydrogenolysis. This can be achieved using various reducing agents, often in the presence of a catalyst. For instance, catalytic hydrogenation (e.g., H₂ with a palladium catalyst) is a common method for the hydrogenolysis of benzylic halides. Strong metal hydrides like LiAlH₄ can also reduce alkyl halides.

Selective reduction of the carboxylic acid in the presence of the bromomethyl group would be challenging. Milder reducing agents that are known to selectively reduce carboxylic acids, such as borane (BH₃) or its complexes (e.g., BH₃·THF), might offer a potential pathway. These reagents are generally less reactive towards alkyl halides than LiAlH₄.

To achieve the selective reduction of the carboxylic acid to an aldehyde, a more controlled approach would be necessary. One strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a sterically hindered and less reactive hydride reagent, like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).

Decarboxylation Strategies

Decarboxylation, the removal of the carboxyl group, from this compound would result in the formation of 2-(bromomethyl)-4-methylnaphthalene. The direct decarboxylation of aryl- and alkyl-acetic acids is not a facile process and often requires harsh conditions or specific catalytic systems.

Several methods for the decarboxylation of carboxylic acids have been developed, although their applicability to this specific substrate would need experimental verification. These methods include:

Oxidative Decarboxylation: Reagents like lead tetraacetate can effect the decarboxylation of carboxylic acids, often proceeding through a radical mechanism.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for decarboxylation under mild conditions. This typically involves the use of a photocatalyst that can facilitate the single-electron oxidation of the carboxylate, leading to the extrusion of CO₂.

Barton Decarboxylation: This method involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by a radical-chain reaction to achieve decarboxylation.

The presence of the bromomethyl group might interfere with some of these decarboxylation methods, particularly those involving radical intermediates or strong bases.

Chemoselectivity and Orthogonal Reactivity Between Functional Groups

The dual functionality of this compound necessitates careful consideration of chemoselectivity in any synthetic transformation. The bromomethyl group is an electrophilic site susceptible to nucleophilic substitution, while the carboxylic acid is acidic and can be converted into various derivatives. Achieving selective reaction at one site without affecting the other is a key synthetic challenge.

Strategic Use of Protecting Groups

To achieve selective transformations, the strategic use of protecting groups would be essential.

Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester. Esterification can be achieved by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by using reagents like diazomethane (B1218177) or alkyl halides in the presence of a base. Once protected, the bromomethyl group can undergo various nucleophilic substitution reactions without interference from the acidic proton of the carboxylic acid. The ester protecting group can be later removed by hydrolysis under acidic or basic conditions. For substrates sensitive to harsh hydrolysis conditions, a benzyl ester could be employed, which can be removed by hydrogenolysis, a condition that might simultaneously reduce the bromomethyl group. A tert-butyl ester, cleavable under mild acidic conditions, would offer another orthogonal protection strategy.

Protection of the Bromomethyl Group (Indirectly): While direct protection of a bromomethyl group is less common, its reactivity can be masked by converting it to a different functional group that can be later reverted. For instance, displacement of the bromide with a nucleophile like acetate would form an ester, which could be later hydrolyzed back to the hydroxymethyl group and then re-brominated if necessary.

An orthogonal protecting group strategy would allow for the sequential modification of both functional groups. For example, the carboxylic acid could be protected as a tert-butyl ester, allowing for chemistry to be performed on the bromomethyl group. Subsequently, the tert-butyl ester could be removed under mild acidic conditions, and the now-free carboxylic acid could be further functionalized.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 2-(Bromomethyl)naphthalene-4-acetic acid is predicted to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the bromomethyl and acetic acid groups, and the acidic proton of the carboxyl group. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the anisotropic effects of the naphthalene ring system.

The aromatic region is expected to show a complex pattern of signals due to the spin-spin coupling between adjacent protons. The protons on the naphthalene ring would likely appear as doublets, doublets of doublets, or multiplets. The methylene protons of the bromomethyl group are anticipated to appear as a singlet, shifted downfield due to the adjacent bromine atom. Similarly, the methylene protons of the acetic acid group will also present as a singlet. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene-H | 7.2 - 8.2 | m | - |

| -CH₂Br | ~ 4.7 | s | - |

| -CH₂COOH | ~ 3.9 | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is predicted to show signals for the ten aromatic carbons of the naphthalene ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the naphthalene carbons will be influenced by the positions of the bromomethyl and acetic acid substituents. The carbonyl carbon is expected to resonate at a characteristic downfield position.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene-C | 125 - 135 |

| -CH₂Br | ~ 33 |

| -CH₂COOH | ~ 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the naphthalene ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the bromomethyl and acetic acid methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the methylene protons of the bromomethyl group and the adjacent aromatic carbons, as well as between the methylene protons of the acetic acid group and the carbonyl carbon and neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the naphthalene ring by observing through-space interactions between the methylene protons and nearby aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁BrO₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 277.9946 |

| [M]⁺ (for ⁸¹Br) | 279.9925 |

| [M-H]⁻ (for ⁷⁹Br) | 276.9868 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the high-frequency region would be characteristic of the O-H stretching vibration of the carboxylic acid. A strong, sharp absorption in the carbonyl region would correspond to the C=O stretching vibration of the carboxylic acid. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration, would also be present in their respective characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Carboxylic Acid C=O | 1700 - 1725 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The naphthalene ring system in this compound is a strong chromophore that is expected to exhibit characteristic absorption bands in the UV region. The positions and intensities of these bands can be influenced by the substituents on the aromatic ring. The presence of the bromomethyl and acetic acid groups may cause a slight shift in the absorption maxima compared to unsubstituted naphthalene.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|

X-ray Crystallography for Definitive Solid-State Structure Determination (if suitable crystals obtained)

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. excillum.comrigaku.com It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For this compound, X-ray crystallography would definitively confirm:

The substitution pattern on the naphthalene ring.

The precise bond lengths and angles of all atoms in the molecule.

The conformation of the acetic acid and bromomethyl side chains relative to the plane of the naphthalene ring.

The intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potential halogen bonding involving the bromine atom, which dictate the crystal packing. nih.gov

While no crystal structure for this compound is currently available in the public domain, analysis of related naphthalene derivatives provides insight into the expected structural features. rsc.org For example, studies on other substituted naphthalene acetic acids have detailed the planarity of the naphthalene ring and the various conformations of the acetic acid side chain. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The geometric shape of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths of the sides and angles of the unit cell | e.g., a, b, c (Å); α, β, γ (°) |

| Bond Lengths | The distances between bonded atoms | e.g., C-C, C-Br, C=O, C-O (in Å) |

| Bond Angles | The angles between three bonded atoms | e.g., C-C-C, C-C-Br (in °) |

| Torsion Angles | The dihedral angles defining molecular conformation | e.g., defining the orientation of the side chains |

The successful application of these advanced spectroscopic and crystallographic methodologies would provide a complete and unambiguous structural characterization of this compound, which is a prerequisite for any further investigation into its chemical properties and potential utility.

Theoretical and Computational Investigations of 2 Bromomethyl Naphthalene 4 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(bromomethyl)naphthalene-4-acetic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

A typical DFT analysis of this compound would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For related compounds like naphthalene (B1677914) acetic acid, DFT calculations have been successfully employed to determine these properties. researchgate.net Similar studies on this compound would provide valuable data on how the bromomethyl and acetic acid substituents influence the electronic properties of the naphthalene core.

Table 1: Exemplary DFT-Calculated Electronic Properties of this compound

| Parameter | Exemplary Value | Unit |

| Total Energy | -2850.123 | Hartrees |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.22 | eV |

| Dipole Moment | 3.12 | Debye |

Note: The values in this table are illustrative examples of what a DFT calculation would yield and are not based on published experimental data for this specific molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for energetic and structural properties, often considered the "gold standard" in computational chemistry.

While computationally more intensive than DFT, ab initio calculations would be employed to refine the understanding of the electronic structure and energetics of this compound. They are particularly useful for benchmarking the results obtained from DFT and for investigating systems where DFT might not be as reliable, such as in the detailed analysis of weak intermolecular interactions or excited states.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible bromomethyl and acetic acid side chains means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the different stable arrangements of the atoms (conformers) and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into how this compound behaves in different environments, such as in solution. These simulations can reveal the preferred conformations, the flexibility of the molecule, and how it might interact with other molecules, which is crucial for understanding its biological activity or its behavior in a material. Advances in molecular simulation are increasingly used for the rational design of complex chemical structures. medchemexpress.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the potential chemical reactions of this compound. By modeling reaction pathways, it is possible to identify the transition states—the highest energy points along a reaction coordinate—and to calculate the activation energies. This information is key to predicting reaction rates and understanding the mechanism by which the molecule transforms. For instance, the reactivity of the bromomethyl group in nucleophilic substitution reactions could be thoroughly investigated. A proposed, though not computationally detailed, reaction mechanism for the related 2-(bromomethyl)naphthalene (B188764) involves hydrolysis. nih.gov

Table 2: Hypothetical Reaction Energetics for a Nucleophilic Substitution on this compound

| Reaction Step | ΔE (kcal/mol) | Transition State Energy (kcal/mol) |

| Reactant Complex Formation | -5.2 | N/A |

| Transition State | N/A | 25.8 |

| Product Complex Formation | -15.7 | N/A |

Note: The values in this table are hypothetical and for illustrative purposes to show what a computational study of a reaction mechanism would produce.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to confirm the identity of the synthesized compound.

DFT calculations can provide theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. By comparing the calculated spectra with experimental data, a detailed assignment of the spectral peaks can be achieved. For example, a study on naphthalene acetic acid demonstrated good agreement between calculated and experimental vibrational spectra. uni.lu While experimental NMR data for the related 2-(bromomethyl)naphthalene is available, computationally predicted spectra for the target molecule would offer a deeper understanding of its structure-spectra relationship. nih.govnih.gov

In Silico Design of Novel Derivatives and Reaction Pathways

The insights gained from the theoretical investigations of this compound can be leveraged for the in silico design of new molecules with tailored properties. By modifying the functional groups on the naphthalene scaffold, it is possible to computationally screen for derivatives with enhanced biological activity, improved material properties, or different reactivity.

For example, studies on naphthalene derivatives have utilized in silico techniques to evaluate pharmacokinetic properties and biological activities, such as potential anticancer effects. nih.govsigmaaldrich.com This approach allows for the rational design of novel compounds, prioritizing the synthesis of the most promising candidates and thus saving time and resources. Computational tools can also be used to explore and propose novel synthetic routes to these derivatives.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.st Traditional multi-step syntheses of complex molecules like naphthalene (B1677914) derivatives often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. chemistryviews.org Future research should focus on developing more sustainable synthetic routes to 2-(Bromomethyl)naphthalene-4-acetic acid.

A key area of investigation would be the replacement of conventional brominating agents, such as N-bromosuccinimide (NBS) often used with radical initiators like benzoyl peroxide in solvents like carbon tetrachloride, with greener alternatives. rsc.orgprepchem.com Similarly, the synthesis of the naphthaleneacetic acid core itself, which can involve direct reactions of naphthalene with chloroacetic acid, could be improved. google.com Research into eco-friendly solvents, catalytic systems, and atom-economical reactions is paramount. For instance, the use of zinc dust and acetic acid as a greener alternative to acetic anhydride (B1165640) for acetylation steps in related syntheses highlights a potential direction. sci-hub.st

Future investigations could explore the use of solid-supported reagents or biocatalysis to enhance selectivity and simplify purification processes, thereby minimizing waste. The development of a one-pot synthesis from readily available precursors using green catalysts would represent a significant advancement in the sustainable production of this compound.

| Conventional Method Component | Potential Green Alternative | Anticipated Benefits | Relevant Research Context |

| Brominating Agent (e.g., NBS) | Ceric ammonium (B1175870) nitrate-KBr, NaOCl-NaBr | Avoids hazardous bromine or CCl4, in-situ generation of bromine. | Greener bromination of acetanilide. sci-hub.st |

| Solvent (e.g., CCl4, Dichloromethane) | Acetonitrile (B52724), Ethanol-water mixtures, Diethyl carbonate (DEC) | Reduced toxicity and environmental impact. | Use of acetonitrile in light-induced brominations; researchgate.net Ethanol-water in Suzuki couplings. nih.gov |

| Catalyst (e.g., AIBN, BPO) | Visible light irradiation, Metal-free catalysts | Avoids toxic radical initiators, energy-efficient. | Photochemical Wohl-Ziegler reactions. researchgate.net |

| Synthesis Strategy | One-pot synthesis, solid-phase synthesis | Reduced workup steps, solvent usage, and waste generation. | General green chemistry principles. sci-hub.st |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering alternative energy inputs (light and electricity) to drive chemical reactions. These methods can often proceed under mild conditions and can enable unique chemical transformations not easily accessible through traditional thermal methods.

For a molecule like this compound, photocatalysis could be explored for various transformations. For instance, the photocatalytic hydroxylation of the naphthalene ring has been demonstrated using TiO₂ photocatalysts to produce naphthols. researchgate.netmdpi.com This suggests the potential for selective functionalization of the aromatic core of the target molecule. The degradation of α-naphthaleneacetic acid (NAA) under UV light, which can be enhanced by the presence of a photocatalyst like TiO₂, indicates that the acetic acid moiety is also reactive under these conditions. nih.gov

Electrosynthesis, on the other hand, could be investigated for both the synthesis and modification of the compound. Electrochemical methods are known for their high control and can be used for a variety of reactions, including substitutions and couplings. vapourtec.com Future work could focus on the electrocatalytic reduction of the bromomethyl group or the oxidation of the naphthalene ring to introduce new functionalities, paving the way for novel derivatives with tailored properties.

| Transformation Type | Proposed Method | Potential Outcome | Basis from Literature |

| Ring Functionalization | Photocatalytic Hydroxylation (e.g., using TiO2) | Introduction of hydroxyl groups on the naphthalene ring. | Direct synthesis of α-naphthol from naphthalene. researchgate.netmdpi.com |

| Side-Chain Modification | Electrocatalytic Reduction | Conversion of the bromomethyl group to a methyl or other functional group. | General principles of electroorganic synthesis. vapourtec.com |

| Degradation/Functionalization | Photolysis/Photocatalysis | Controlled degradation or modification of the acetic acid side chain. | Photolysis studies of α-naphthaleneacetic acid. nih.gov |

| C-H Activation | Photocatalytic C-H Functionalization | Direct introduction of new bonds (e.g., C-N) at the naphthalene core. | Palladium-catalyzed dimethylamination of 1-chloromethylnaphthalenes. rsc.org |

Investigation of Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. vapourtec.comamt.uk These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound likely involves steps, such as bromination, that could be made safer and more efficient using flow chemistry. For example, light-induced benzylic brominations have been successfully performed in continuous flow reactors, using safer solvents and household lamps, which avoids the need for hazardous chlorinated solvents like CCl₄. researchgate.net The generation and use of unstable intermediates, such as organosodium compounds for C-C bond formation, have also been demonstrated in flow systems, highlighting the potential for constructing the naphthalene backbone or attaching the acetic acid moiety under highly controlled conditions. acs.org

Future research should aim to develop a fully continuous, multi-step synthesis of this compound. This would involve designing a sequence of flow reactors to perform each synthetic step, from the formation of the substituted naphthalene core to the final functionalization, potentially integrating purification steps into the continuous process. Such an approach would be a significant step towards the efficient and scalable industrial production of this compound. amt.uk

| Synthetic Step | Flow Chemistry Advantage | Key Parameters to Optimize | Relevant Application Example |

| Benzylic Bromination | Enhanced safety, precise temperature control, improved light penetration for photo-reactions. | Residence time, temperature, light intensity, reagent stoichiometry. | Scalable light-induced benzylic brominations in continuous flow. researchgate.net |

| Nitration/Aromatic Substitution | Superior heat transfer for highly exothermic reactions, minimizing side products. | Flow rate, temperature, acid concentration. | Nitration of aromatic rings in flow reactors. amt.uk |

| C-C Bond Formation | Controlled generation and immediate use of unstable organometallic reagents. | Reagent mixing efficiency, residence time, temperature. | In-flow generation of organosodium reagents for reaction with Weinreb amides. acs.org |

| Multi-step Synthesis | Telescoping reactions to reduce manual handling, workup, and solvent use. | Reactor configuration, solvent compatibility, inter-stage purification. | Continuous manufacturing in the pharmaceutical industry. amt.uk |

Design of Naphthalene-Based Architectures for Optoelectronic or Catalytic Applications

The naphthalene core is a fundamental building block in the design of functional organic materials due to its unique electronic and optical properties. nih.gov Molecules with a D-π-A (Donor-π-Acceptor) architecture, where naphthalene acts as the π-system, are of great interest for applications in optoelectronics. nih.gov The structure of this compound, featuring both a reactive bromomethyl group and a carboxylic acid function, makes it an ideal precursor for constructing more complex, functional architectures.

In optoelectronics, naphthalene derivatives are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.orgacs.org The bromomethyl and carboxylic acid groups can serve as anchor points to attach electron-donating or electron-accepting moieties, or to polymerize the molecules into larger conjugated systems. For example, naphthalene bisimides have been used to create liquid-crystalline materials with high charge mobility. acs.org Future work could involve using this compound to synthesize novel liquid crystals or polymers for electronic applications.

In catalysis, naphthalene-based polymers have been used as supports for palladium catalysts in cross-coupling reactions. nih.gov The carboxylic acid group in the target molecule could be used to anchor the molecule to a solid support, while the naphthalene ring and bromomethyl group could be further functionalized to create a catalytic site. This could lead to the development of new heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable chemical processes. nih.gov

| Application Area | Design Strategy | Target Property | Example from Naphthalene Chemistry |

| Optoelectronics (OLEDs, OFETs) | Synthesis of D-π-A push-pull dyes by functionalizing the end groups. | Tunable fluorescence, high charge carrier mobility. | FDDNP analogs for labeling protein aggregates. nih.gov |

| Polymerization via the functional groups to create conjugated polymers. | Solution processability, stable film formation. | Poly(naphthalene vinylene)s (PNVs) for PLEDs. wikipedia.org | |

| Creation of liquid-crystalline materials. | Self-assembly into ordered columnar phases. | Naphthalene bisimide-based liquid crystals for OFETs. acs.org | |

| Catalysis | Immobilization on a support via the carboxylic acid group. | Heterogeneous catalysis, recyclability. | Naphthalene-based polymers as supports for Pd catalysts. nih.gov |

| Synthesis of organoselenium compounds. | Potential catalytic activity for H2 evolution. | Naphthalene-based organoselenocyanates. biointerfaceresearch.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(bromomethyl)naphthalene-4-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a naphthalene precursor followed by functionalization with an acetic acid group. For bromination, N-bromosuccinimide (NBS) or bromine (Br₂) can be used under controlled temperatures (e.g., 0–25°C) in solvents like dichloromethane or tetrahydrofuran. Subsequent coupling with acetic acid derivatives may employ Suzuki-Miyaura reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) . Optimizing solvent polarity and catalyst loading is critical to mitigate side reactions like over-bromination or ester hydrolysis.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the bromomethyl (–CH₂Br) and acetic acid (–CH₂COOH) substituents on the naphthalene ring. Aromatic protons appear in the δ 7.0–8.5 ppm range, while the bromomethyl group resonates near δ 4.5–5.0 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–Br stretch) validate functional groups .

- X-ray Crystallography : Resolves stereochemical ambiguities; monoclinic crystal systems (e.g., space group P2₁/c) are common for brominated naphthalene derivatives .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates the product from unreacted precursors. Recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of brominated naphthalene derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., bromo vs. chloro substituents) or assay variability. Systematic SAR studies should:

- Compare this compound with analogs (e.g., 2-(4-chloronaphthalen-1-yl)acetic acid) under identical assay conditions .

- Use dose-response curves to quantify potency differences. For example, the bromomethyl group may enhance membrane permeability, increasing antimicrobial activity against Staphylococcus aureus .

Q. What advanced analytical techniques address structural or stereochemical uncertainties in brominated naphthalene-acetic acid derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₁BrO₂) and detects isotopic patterns for bromine .

- Single-Crystal X-ray Diffraction : Resolves regiochemical placement of substituents. For example, the bromomethyl group’s position on the naphthalene ring can be unambiguously assigned .

- HPLC-MS/MS : Quantifies trace impurities in complex mixtures, critical for pharmacological studies .

Q. How do reaction conditions impact the regioselectivity of bromination in naphthalene-acetic acid precursors?

- Methodological Answer : Regioselectivity depends on:

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., acetic acid) direct bromination to the para or ortho positions. Steric hindrance from the –CH₂Br group may favor substitution at the 4-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity for less sterically hindered positions .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.